molecular formula C22H19N5O5S B2532864 N-(苯并[d][1,3]二氧杂环-5-基)-2-((3-(3,4-二甲氧基苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)乙酰胺 CAS No. 852437-60-6

N-(苯并[d][1,3]二氧杂环-5-基)-2-((3-(3,4-二甲氧基苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)乙酰胺

货号 B2532864
CAS 编号: 852437-60-6
分子量: 465.48
InChI 键: HWOJMYXBEUZCGF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The compound , N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, is not directly mentioned in the provided papers. However, the synthesis of related triazolo and benzoxazole derivatives can offer insights into potential synthetic routes for the compound. In the first paper, a series of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives were synthesized, which suggests that similar methodologies could be applied to synthesize the triazolo[4,3-b]pyridazin ring system present in the compound of interest . The second paper describes the synthesis of novel dichloro substituted benzoxazole-triazolo-thione derivatives, which involves the reaction of hydrazine hydrate with ethyl [(5,7-dichloro-1,3-benzoxazol-2-yl)sulfanyl]acetate . This indicates that hydrazine derivatives and sulfanyl acetates could be key intermediates in the synthesis of related compounds.

Molecular Structure Analysis

The molecular structure of the compound includes a triazolopyridazine moiety and a benzo[d][1,3]dioxole moiety. The triazolopyridazine ring is a fused heterocyclic system that is known to exhibit various biological activities, as seen in the first paper where triazoloquinoline derivatives showed positive inotropic activity . The benzo[d][1,3]dioxole ring is a common feature in bioactive molecules and could contribute to the compound's overall pharmacological profile. The presence of dimethoxyphenyl groups may also influence the electronic distribution and steric hindrance within the molecule, potentially affecting its binding to biological targets.

Chemical Reactions Analysis

While the specific chemical reactions involving the compound of interest are not detailed in the provided papers, the synthesis of related compounds involves reactions such as hydrazinolysis, cyclization, and substitution . These reactions are fundamental in constructing the heterocyclic cores and appending various functional groups to the core structure. The inotropic activity of the triazoloquinoline derivatives and the antioxidant and anthelmintic activities of the benzoxazole-triazolo-thione derivatives suggest that the compound of interest may also undergo bioactive transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly discussed in the provided papers. However, the structural features such as the triazolopyridazine and benzo[d][1,3]dioxole rings, as well as the dimethoxyphenyl groups, would likely influence properties like solubility, lipophilicity, and chemical stability. The presence of these moieties suggests that the compound may have moderate to high lipophilicity, which could affect its absorption and distribution in biological systems. The in vitro activities of related compounds indicate that the compound may also have significant biological properties .

科学研究应用

杂环化合物合成和杀虫剂评估

含噻二唑部分的化合物已被合成并检查其潜在的杀虫性能,特别是对棉铃虫、斜纹夜蛾。这项研究强调了这种化合物在创建 diverse 杂环中的多功能性,如吡咯、吡啶和三唑等,表明在农业和虫害控制方面具有广泛的可能应用 (Fadda 等人,2017).

抗增殖活性与化学合成

该化合物的衍生物已被研究其抗增殖活性,特别是抑制内皮细胞和肿瘤细胞的增殖。这表明在癌症研究和治疗中具有潜在的应用,其中控制肿瘤的生长是主要目标 (Ilić 等人,2011).

稠合桥头氮杂环体系的生物活性

s-三唑和噻二唑衍生物的生物活性已被探索,表明它们在解决细菌、真菌甚至抗结核应用中的潜力。这指出了它们在制药方面的效用,特别是在开发新的抗菌和抗真菌剂方面 (Shiradkar & Kale,2006).

稠合杂环化合物的合成和生物学评估

稠合杂环 1,2,4-三唑的合成和生物学评估已经进行,展示了这些化合物可以拥有的多种生物学特性。此类研究强调了该化合物在开发具有多种治疗效果的新型药物方面的潜力 (Karpina 等人,2019).

抗氧化特性和新型衍生物的合成

该化合物的各种衍生物的合成和抗氧化性能评估已经进行,揭示了某些化合物中显着的抗氧化能力。这强调了这些化合物开发旨在对抗氧化应激相关疾病的治疗或补充剂的潜力 (Shakir 等人,2017;Ahmad 等人,2012).

属性

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5S/c1-29-15-5-3-13(9-17(15)30-2)22-25-24-19-7-8-21(26-27(19)22)33-11-20(28)23-14-4-6-16-18(10-14)32-12-31-16/h3-10H,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOJMYXBEUZCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。